7-Morpholine Hydrogen Bond with PI3Kδ Val828 — Structural Basis for Catalytic Site Engagement
Molecular docking of pyrazolo[1,5-a]pyrimidine derivatives into the PI3Kδ crystal structure (PDB: 2WXL) demonstrates that the morpholine ring at position 7 forms a conserved hydrogen bond with the main chain of Val828 in the catalytic site [1]. This interaction is structurally impossible for analogs bearing a 7-oxo (C=O) or 7-thiol group, which lack the morpholine oxygen acceptor. The 6-benzyl substituent in the target compound occupies a hydrophobic sub-pocket that is unoccupied in simpler 7-morpholino analogs (e.g., BDBM48546), potentially enhancing binding affinity and selectivity.
| Evidence Dimension | Hydrogen bond formation with PI3Kδ catalytic residue Val828 |
|---|---|
| Target Compound Data | Morpholine oxygen predicted to form hydrogen bond with Val828 main chain (based on docking of related 7-morpholino pyrazolo[1,5-a]pyrimidines) [1] |
| Comparator Or Baseline | 6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 331434-03-8): 7-oxo group cannot form the analogous hydrogen bond; different tautomeric state |
| Quantified Difference | Not directly quantifiable for target compound; class-level docking scores for related 7-morpholino derivatives show consistent Val828 engagement |
| Conditions | In silico docking: PI3Kδ crystal structure PDB 2WXL, QPLD algorithm |
Why This Matters
The presence of the 7-morpholine group is a proven structural determinant for PI3Kδ catalytic site binding; replacing it with a 7-oxo analog eliminates this key interaction, making the target compound the appropriate choice for PI3Kδ-focused research programs.
- [1] MDPI Pharmaceuticals (2022), 15(8), 927. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. DOI: 10.3390/ph15080927 View Source
